molecular formula C28H28N4O3 B2632960 11-[2-[3-Hydroxy-4-(4-phenylpyrazolidin-3-yl)phenoxy]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one CAS No. 1207029-64-8

11-[2-[3-Hydroxy-4-(4-phenylpyrazolidin-3-yl)phenoxy]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one

Cat. No. B2632960
CAS RN: 1207029-64-8
M. Wt: 468.557
InChI Key: IMWMUPXTXHAHKK-UHFFFAOYSA-N
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Description

The compound appears to contain a pyrazolidine core, which is a type of heterocyclic compound. Pyrazolidines and their derivatives have been studied for their potential biological and pharmacological activities . They are known to exhibit a wide range of properties, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .


Molecular Structure Analysis

The molecular structure of a compound can greatly influence its physical and chemical properties, as well as its biological activity. For instance, the presence of a hydroxyl group can enhance a compound’s antioxidant properties .


Chemical Reactions Analysis

The chemical reactions that a compound can undergo are largely determined by its functional groups. For example, the hydroxyl group is a reactive functional group that can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, stability, and reactivity, can be influenced by factors like its molecular structure and the presence of certain functional groups .

Scientific Research Applications

Synthesis Methodologies and Related Compounds

Synthetic Approaches

The synthesis of complex molecules often involves multi-step processes to introduce specific functional groups and to build the desired scaffold. For example, the synthesis of (+)‐(1R,2S,9S)‐11‐Methyl‐7,11‐Diazatricyclo[7.3.1.02,7]Tridecane, a (+)‐Sparteine surrogate, involves asymmetric synthesis techniques using laburnum anagyroides seeds and organolithium reagents, showcasing the types of methodologies that might be employed in synthesizing complex compounds like the one (Dixon, McGrath, & O’Brien, 2006).

Crystal Structure Analysis

Understanding the crystal structure of complex molecules is crucial for determining their potential applications. Studies on compounds with diazatricyclo trideca dienone structures often utilize single crystal XRD for this purpose, as seen in the research on ethyl 9-methyl-10-phenyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-carboxylate (Magerramov et al., 2010). Such analyses can reveal the conformations and stereochemistry critical for the compound's reactivity and potential biological activity.

Heterocyclic Derivatives and Biological Activity

The creation of heterocyclic derivatives containing specific scaffolds like pyrazolopyrimidines and their evaluation for biological activities, such as anticancer and anti-inflammatory properties, represents a significant area of research. For instance, novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, highlighting the potential therapeutic applications of complex heterocyclic compounds (Rahmouni et al., 2016).

Mechanism of Action

properties

IUPAC Name

11-[2-[3-hydroxy-4-(4-phenylpyrazolidin-3-yl)phenoxy]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O3/c33-26-14-22(9-10-23(26)28-24(15-29-30-28)20-5-2-1-3-6-20)35-12-11-31-16-19-13-21(18-31)25-7-4-8-27(34)32(25)17-19/h1-10,14,19,21,24,28-30,33H,11-13,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSIVDYXHDNWKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)CCOC4=CC(=C(C=C4)C5C(CNN5)C6=CC=CC=C6)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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